molecular formula C16H17NO4 B12851795 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid

Cat. No.: B12851795
M. Wt: 287.31 g/mol
InChI Key: LBEIGGCFLMQLGM-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a naphthoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids, including this compound, often involve similar protection strategies but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is unique due to its naphthoic acid backbone, which imparts distinct electronic and steric properties compared to other Boc-protected amino acids. This uniqueness makes it particularly valuable in the synthesis of naphthalene-based compounds and in studies involving aromatic systems.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-11-8-10-6-4-5-7-12(10)13(9-11)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)

InChI Key

LBEIGGCFLMQLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O

Origin of Product

United States

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